Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(2-naphthalenyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
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Overview
Description
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(2-naphthalenyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a hydroxylamine-O-sulfonic acid moiety and a quinoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(2-naphthalenyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt typically involves multi-step organic reactions. The starting materials often include hydroxylamine derivatives and quinoline-based compounds. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions may produce various substituted quinoline derivatives.
Scientific Research Applications
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(2-naphthalenyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxylamine moiety may participate in redox reactions, while the quinoline derivative may interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamine derivatives and quinoline-based compounds, such as:
- Hydroxylamine-O-sulfonic acid derivatives
- Quinoline-4-carboxylic acid
- 2-Naphthylamine derivatives
Uniqueness
The uniqueness of Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(2-naphthalenyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
134601-10-8 |
---|---|
Molecular Formula |
C20H13ClKN3O4S |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
potassium;[(Z)-(5-chloro-2-naphthalen-2-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate |
InChI |
InChI=1S/C20H14ClN3O4S.K/c21-16-8-7-15-17(23-28-29(25,26)27)9-10-24-19(15)18(16)22-20(24)14-6-5-12-3-1-2-4-13(12)11-14;/h1-8,11H,9-10H2,(H,25,26,27);/q;+1/p-1/b23-17-; |
InChI Key |
RHEOYLMNCHJZLC-AHKBEGBGSA-M |
Isomeric SMILES |
C\1CN2C3=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C3N=C2C4=CC5=CC=CC=C5C=C4)Cl.[K+] |
Canonical SMILES |
C1CN2C3=C(C1=NOS(=O)(=O)[O-])C=CC(=C3N=C2C4=CC5=CC=CC=C5C=C4)Cl.[K+] |
Origin of Product |
United States |
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